molecular formula C18H27BO3 B6263485 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246703-32-0

2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6263485
CAS RN: 2246703-32-0
M. Wt: 302.2
InChI Key:
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Description

2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as CPM-TMD, is a new boron-containing compound that has recently gained attention in the scientific community due to its potential applications in various areas. CPM-TMD has a unique structure that combines a phenyl ring, a cyclopentyloxy group, and a tetramethyl dioxaborolane moiety. Its unique structure gives CPM-TMD interesting chemical and biological properties that have been explored in scientific research.

Scientific Research Applications

2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored in various scientific research areas. It has been used as an antioxidant and anti-inflammatory agent, as a potential anticancer agent, and as a potential drug delivery system. 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been explored as a potential material for use in the construction of nanomaterials.

Mechanism of Action

The mechanism of action of 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood. However, it is believed that 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts by scavenging reactive oxygen species and by inhibiting the production of pro-inflammatory mediators. It is also believed that 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may act as a drug delivery system by targeting specific cells and tissues.
Biochemical and Physiological Effects
2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have antioxidant and anti-inflammatory effects in several studies. It has also been shown to have potential anticancer effects in animal models. In addition, 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to be a safe and effective drug delivery system.

Advantages and Limitations for Lab Experiments

The use of 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments has several advantages. It is relatively easy to synthesize, it is stable under a wide range of conditions, and it is non-toxic. However, there are some limitations to the use of 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. For example, it is not soluble in water, so it must be solubilized in organic solvents. In addition, it is not very soluble in organic solvents, so it must be used at high concentrations.

Future Directions

There are several potential future directions for the use of 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One potential direction is to explore its use as a drug delivery system for targeted delivery of therapeutic agents. Another potential direction is to explore its use in the construction of nanomaterials. Additionally, further research is needed to better understand the mechanism of action of 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its potential therapeutic effects. Finally, further research is needed to explore the potential toxicity of 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and to develop safer and more effective formulations.

Synthesis Methods

2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a three-step process. The first step involves the reaction of a phenyl bromide and a cyclopentyloxy bromide in the presence of a base to form a cyclopentyloxy-substituted phenyl ring. The second step involves the reaction of the cyclopentyloxy-substituted phenyl ring with a tetramethyl dioxaborolane in the presence of a base to form 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The third step involves the purification of the 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 2-bromo-5-methylphenol with cyclopentanol to form 2-(cyclopentyloxy)-5-methylphenol. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the final product.", "Starting Materials": [ "2-bromo-5-methylphenol", "cyclopentanol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst" ], "Reaction": [ "Step 1: React 2-bromo-5-methylphenol with cyclopentanol in the presence of a base such as potassium carbonate to form 2-(cyclopentyloxy)-5-methylphenol.", "Step 2: React 2-(cyclopentyloxy)-5-methylphenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate to form the final product, 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

2246703-32-0

Product Name

2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C18H27BO3

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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